3-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one
CAS No.: 2640888-03-3
Cat. No.: VC11854236
Molecular Formula: C17H20ClN5O2
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640888-03-3 |
|---|---|
| Molecular Formula | C17H20ClN5O2 |
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | 3-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C17H20ClN5O2/c1-21-7-3-4-14(15(21)24)16(25)23-8-5-13(6-9-23)22(2)17-19-10-12(18)11-20-17/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
| Standard InChI Key | UKZPROPBSNYGLK-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
| Canonical SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Introduction
The compound 3-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one, with the CAS number 2640888-03-3, is a complex organic molecule featuring a pyrimidine ring linked to a piperidine moiety and incorporated into a dihydropyridinone structure. This compound is of interest due to its potential pharmacological properties, which can be attributed to the presence of both pyrimidine and piperidine components, known for their roles in various biological systems.
Chemical Formula and Molecular Weight
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Molecular Formula: C17H20ClN5O
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Molecular Weight: Approximately 357 g/mol
Structural Components
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The compound includes a 5-chloropyrimidin-2-yl group, which is known for its biological activity, particularly in inhibiting certain enzymatic processes.
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A piperidine ring is present, which is often found in drugs targeting neurological disorders due to its ability to interact with various receptors.
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The 1-methyl-1,2-dihydropyridin-2-one backbone provides a framework that can contribute to the compound's stability and reactivity.
Synthesis and Preparation
The synthesis of 3-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. Common methods might include:
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Condensation reactions to form the amide linkage between the piperidine and dihydropyridinone moieties.
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Nucleophilic substitution to introduce the chloropyrimidine group.
Potential Biological Activities
Given the structural components, this compound may exhibit biological activities relevant to:
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Neurological disorders: The piperidine component could interact with neurotransmitter receptors.
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Antiviral or anticancer properties: Pyrimidine derivatives are known to interfere with DNA synthesis or viral replication.
Table: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Potential Activity |
|---|---|---|
| 3-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one | C17H20ClN5O | Neurological, Antiviral/Anticancer |
| tert-Butyl 3-(((5-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate | C15H23ClN4O2 | Potential pharmacological properties |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Not specified | Precursor for pharmacologically active compounds |
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